3-(2-Bromo-4-cyanophenyl)propanoic acid
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Overview
Description
3-(2-Bromo-4-cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of propanoic acid, featuring a bromine atom and a cyano group attached to a phenyl ring
Scientific Research Applications
3-(2-Bromo-4-cyanophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Bromo and cyano groups in organic compounds are often involved in electrophilic aromatic substitution reactions .
Mode of Action
The compound likely interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between two organic groups, one being an electrophile and the other a nucleophile . The bromo group in the compound can act as an electrophile, while the cyano group can act as a nucleophile .
Biochemical Pathways
Compounds with similar structures have been known to participate in oxidative addition and transmetalation processes . These processes can influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Bromo groups are often involved in phase II metabolic reactions, which can affect the compound’s distribution and excretion . Cyano groups, on the other hand, can undergo transformations that may influence absorption and metabolism .
Result of Action
The compound’s potential involvement in suzuki–miyaura coupling suggests it may influence the formation of carbon-carbon bonds in organic molecules . This could potentially lead to changes in molecular structures and cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Bromo-4-cyanophenyl)propanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability . Additionally, the compound’s interaction with its targets can be influenced by the cellular environment, including the presence of enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for 3-(2-Bromo-4-cyanophenyl)propanoic acid may involve large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity. These methods often utilize continuous flow reactors to optimize reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Similar structure but lacks the cyano group.
3-(4-Cyanophenyl)propanoic acid: Similar structure but lacks the bromine atom.
2-Bromo-4-cyanobenzaldehyde: Precursor compound used in the synthesis of 3-(2-Bromo-4-cyanophenyl)propanoic acid.
Uniqueness
This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
3-(2-bromo-4-cyanophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGAUFCUJCRMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783615-81-5 |
Source
|
Record name | 3-(2-bromo-4-cyanophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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